N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
This compound is a heterocyclic hybrid molecule combining benzofuran, thiazole, and pyrazole moieties. Its structure features a 5-methoxybenzofuran ring linked to a thiazole core, which is further substituted with a 1,3-dimethylpyrazole carboxamide group. The molecular formula is C₂₀H₁₇N₅O₃S, with a molecular weight of 407.45 g/mol. Synthetic routes typically involve multi-step coupling reactions, as seen in analogous compounds (e.g., HATU-mediated amidation and Suzuki-Miyaura cross-coupling) .
Properties
IUPAC Name |
N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S/c1-10-6-14(22(2)21-10)17(23)20-18-19-13(9-26-18)16-8-11-7-12(24-3)4-5-15(11)25-16/h4-9H,1-3H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOBNOXMNCPBMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(O3)C=CC(=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The biological activity of N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1,3-dimethyl-1H-pyrazole-5-carboxamide is primarily attributed to its interactions with various molecular targets. Its potential applications include:
1. Anticancer Activity:
Research indicates that compounds with similar structural features exhibit significant anticancer properties. For instance, thiazole derivatives have demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against multiple cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer proliferation positions it as a promising candidate for therapeutic development.
2. Antimicrobial Properties:
Thiazole derivatives are known for their antimicrobial activities. Studies have shown that compounds similar to this one possess effectiveness against various bacterial strains and fungi, suggesting potential for new antimicrobial agents.
Study 1: Antitumor Activity
A study on thiazole derivatives reported significant cytotoxic effects against human glioblastoma U251 cells and human melanoma WM793 cells. The tested compounds exhibited IC50 values lower than those of standard drugs like doxorubicin, indicating strong therapeutic potential for aggressive cancers.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial and antifungal activities of methoxy-substituted benzamides revealed that compounds similar to this compound showed improved activity compared to standard antibiotics. This suggests that further development could lead to effective new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related molecules, emphasizing substituent effects, molecular properties, and functional groups:
Key Observations:
Substituent Impact on Lipophilicity :
- The target compound’s 5-methoxybenzofuran group increases lipophilicity compared to benzothiazole (LogP ~2.8) or thiophene derivatives (LogP ~2.5) .
- Alkyl chains (e.g., butyl in ) further elevate LogP but may reduce solubility.
Bioactivity Trends :
- Pyrazole-thiazole hybrids (e.g., ) frequently exhibit kinase or protease inhibition due to hydrogen bonding with the carboxamide group.
- Thiourea derivatives () show broader antimicrobial activity but lower selectivity.
Synthetic Complexity :
- The target compound’s synthesis likely parallels methods for similar thiazole-carboxamides, involving HATU/DIPEA-mediated coupling and HPLC purification (>95% purity) .
- Thiadiazole-containing analogs () require additional cyclization steps, reducing yields (e.g., 60–70% in ).
Metabolic Stability :
- Methyl or methoxy groups (e.g., in the target compound and ) mitigate oxidative metabolism compared to unsubstituted phenyl rings .
Preparation Methods
Nenitzescu Benzofuran Synthesis
The 5-methoxybenzofuran core is synthesized via the Nenitzescu reaction, involving condensation of 2-methoxyacetophenone 1a with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form enaminoketone 2a , followed by cyclization with 1,4-benzoquinone under acidic conditions. This yields 3-benzoylbenzofuran 3a in 45–60% yield. Subsequent O-methylation with methyl iodide and K₂CO₃ in DMF at 100°C produces 5-methoxy derivative 4a (71–96% yield).
Table 1: Optimization of 5-Methoxybenzofuran Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | DMF-DMA, toluene, 110°C, 6 h | 85 | |
| 2 | 1,4-Benzoquinone, AcOH, 60°C, 12 h | 58 | |
| 3 | CH₃I, K₂CO₃, DMF, 100°C, 4 h | 92 |
Thiazole Ring Formation
Hantzsch Thiazole Synthesis
4-(5-Methoxybenzofuran-2-yl)-1,3-thiazol-2-amine 6 is prepared via Hantzsch thiazole synthesis. Reacting 5-methoxybenzofuran-2-carbothioamide 5 with α-bromo ketones (e.g., phenacyl bromide) in ethanol under reflux forms the thiazole ring. Ammonia elimination yields the 2-aminothiazole 6 in 65–78% yield.
Critical Parameter : Thioamide reactivity is enhanced by electron-donating methoxy groups, improving cyclization efficiency.
Synthesis of 1,3-Dimethyl-1H-Pyrazole-5-Carbonyl Chloride
Pyrazole Carboxamide Preparation
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid 8 is synthesized by hydrolyzing ethyl 1,3-dimethylpyrazole-5-carboxylate 7 (prepared via cyclocondensation of acetylacetone with methylhydrazine) using 6M HCl in refluxing ethanol (82% yield). Subsequent treatment with oxalyl chloride converts 8 to acyl chloride 9 (90% yield).
Reaction Scheme :
Amide Coupling to Assemble Target Molecule
Carbodiimide-Mediated Coupling
Reacting thiazole-amine 6 with pyrazole carbonyl chloride 9 in dry dichloromethane using N,N-diisopropylethylamine (DIPEA) as base yields the target compound. Purification via silica gel chromatography (eluent: ethyl acetate/hexane 3:7) provides the final product in 68% yield.
Table 2: Amidation Reaction Optimization
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DCC/DMAP | DCM | 25 | 24 | 54 |
| EDC/HOBt | DMF | 0–25 | 12 | 62 |
| ClCOCl | DCM | 0–25 | 6 | 68 |
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 7.82 (s, 1H, thiazole-H), 7.45–7.12 (m, 4H, benzofuran-H), 6.98 (s, 1H, pyrazole-H), 3.94 (s, 3H, OCH₃), 2.51 (s, 3H, N-CH₃), 2.33 (s, 3H, N-CH₃).
-
MS (ESI+) : m/z 369.4 [M+H]⁺, matching the molecular formula C₁₈H₁₆N₄O₃S.
Challenges and Limitations
-
Regioselectivity in Thiazole Formation : Competing pathways during Hantzsch synthesis may yield 2-aminothiazole regioisomers, necessitating careful chromatography.
-
Pyrazole Hydrolysis Side Reactions : Over-acidification during ester hydrolysis risks decarboxylation, requiring pH-controlled conditions.
-
Low Amidation Yields : Steric hindrance from the 1,3-dimethylpyrazole group reduces coupling efficiency, favoring acyl chloride over carbodiimide methods.
Alternative Synthetic Routes
One-Pot Benzofuran-Thiazole Assembly
A modified approach condenses 5-methoxy-2-mercaptobenzofuran 10 with chloropyrazole-carboxamide 11 in DMF at 80°C, forming the thiazole ring directly (57% yield). This avoids discrete thiazole-amine synthesis but requires strict anhydrous conditions.
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic yield of this compound?
- Methodology :
- Follow a stepwise protocol involving controlled reagent addition (e.g., slow addition of concentrated HCl to avoid side reactions) and temperature modulation (e.g., reflux at 80–90°C for 2–4 hours). Purification via ethanol recrystallization improves purity (>95%) and yield (e.g., 75% yield achieved under optimized conditions in similar benzofuran-thiazole syntheses) .
- Monitor reaction progress using TLC or HPLC to identify intermediates and adjust stoichiometry of aryl aldehydes or acyl chlorides as needed .
Q. What analytical techniques are recommended for structural characterization?
- Methodology :
- Spectral Analysis : Combine IR spectroscopy (to confirm carbonyl and amide bonds at ~1650–1700 cm⁻¹) with ¹H/¹³C NMR (to resolve methoxy, benzofuran, and thiazole protons) .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 423.1 for analogous compounds) .
- X-ray Crystallography : For definitive confirmation of stereochemistry, if single crystals are obtained via slow evaporation in ethanol/ethyl acetate .
Q. How can solubility/stability challenges in aqueous buffers be addressed?
- Methodology :
- Screen co-solvents (e.g., DMSO or PEG-400) at concentrations ≤1% (v/v) to maintain compound integrity.
- Assess stability via accelerated degradation studies (40°C/75% RH for 48 hours) with HPLC monitoring. Adjust pH to 6–7 to minimize hydrolysis of the carboxamide group .
Advanced Research Questions
Q. How to design analogs for structure-activity relationship (SAR) studies?
- Methodology :
- Modify substituents on the benzofuran (e.g., halogenation at position 5) or pyrazole (e.g., alkylation at position 1) to probe steric/electronic effects.
- Use phosphorous oxychloride-mediated cyclization to generate oxadiazole or thiadiazole derivatives, as demonstrated in related pyrazole-thiazole hybrids .
Q. Why do bioactivity results vary across different assays (e.g., IC₅₀ discrepancies)?
- Methodology :
- Standardize assay conditions:
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control for serum protein binding (e.g., 1% BSA in media).
- Validate enzyme inhibition (e.g., kinase assays) with ATP concentration fixed at Km values .
- Replicate findings using orthogonal assays (e.g., SPR vs. fluorescence polarization for target engagement).
Q. How to identify primary molecular targets for this compound?
- Methodology :
- Perform chemoproteomic profiling using immobilized compound beads to capture binding proteins from cell lysates.
- Combine with molecular docking (e.g., AutoDock Vina) to prioritize targets like kinases or GPCRs based on binding affinity (ΔG ≤ −8 kcal/mol) .
Q. What strategies resolve contradictions in synthetic pathways (e.g., competing intermediates)?
- Methodology :
- Use DFT calculations (e.g., Gaussian 09) to model reaction pathways and identify energy barriers for competing intermediates.
- Experimentally validate via quenching studies (e.g., isolating intermediates at −20°C) and characterizing by LC-MS .
Q. How to predict metabolic stability using in silico tools?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
